![molecular formula C8H4N2S B13664536 Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
Benzo[d]isothiazole-7-carbonitrile
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Overview
Description
Benzo[d]isothiazole-7-carbonitrile is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole ring, with a nitrile (-CN) substituent at the 7-position. The isothiazole moiety contains sulfur and nitrogen atoms, contributing to its electronic and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazole-7-carbonitrile typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method includes the reaction of 2-aminobenzonitrile with sulfur-containing reagents under specific conditions to form the isothiazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzo[d]isothiazole-7-carbonitrile is a heterocyclic compound featuring fused benzene and isothiazole rings, with a cyano group attached at the 7-position. Isothiazoles, which include this compound, are known for their diverse biological activities and uses in medicinal chemistry.
Scientific Research Applications
This compound and its derivatives are used across diverse scientific fields:
- Pharmaceuticals They are explored as potential drug candidates due to their biological activities, especially in cancer therapy.
- Chemistry Used as a building block for synthesizing more complex heterocyclic compounds.
- Biology Investigated for their potential as an antimicrobial and anticancer agent due to their ability to interact with biological macromolecules.
- Medicine Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
- Industry Utilized in the production of dyes, pigments, and as a precursor for various organic materials.
Biological Activities
Research indicates that derivatives of benzo[d]isothiazole possess antitumor and antimicrobial properties, and they can act as inhibitors for various enzymes. Some studies have shown their effectiveness against cancer cell lines, suggesting that modifications to the isothiazole framework can enhance biological activity.
Antiviral Evaluation of Benzothiazole Derivatives
Several benzothiazole derivatives have been evaluated for antiviral activity against viruses such as HSV-1, HAV HM175, HCVcc genotype 4, CBV4, and HAdV7 . Compounds 7a, 7c, 7e, 7f, and 13a showed a viral reduction of more than 50% .
Compound | CC50 (μg/mL) | IC50 (μg/mL) | SI Value |
---|---|---|---|
7a | 260 | 88 | 2.95 |
7c | 240 | 90 | 2.66 |
7e | 310 | 96 | 3.23 |
7f | 280 | 101 | 2.77 |
13a | 240 | 84 | 2.86 |
Mechanism of Action
The mechanism of action of benzo[d]isothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzo[d]isothiazole-7-carbonitrile to analogous heterocycles, focusing on structural features, reactivity, and reported bioactivities.
Core Heterocyclic Scaffolds
- Benzisoxazole vs. Benzisothiazole: Benzisoxazole (C₇H₅NO) contains an oxygen atom in place of the sulfur in benzisothiazole. Benzisoxazole derivatives are documented to exhibit anti-inflammatory, neuroleptic, and antibacterial activities, likely due to their ability to form hydrogen bonds via the oxygen atom . In contrast, the sulfur atom in benzisothiazole may facilitate interactions with metal-containing enzymes or thiol-rich proteins.
Nitrogen Positioning :
In this compound, the nitrile group at position 7 introduces a strong electron-withdrawing effect, which could stabilize the aromatic system while providing a site for nucleophilic attack. This differs from benzisoxazole derivatives, where substituents are typically placed at positions 3 or 5 for optimal activity .
Functional Group Influence
- Nitrile (-CN) vs. Other Substituents :
The nitrile group enhances polarity and may improve binding affinity to hydrophobic pockets in biological targets. For example, in the compound CAS 203640-27-1 (59.09% similarity to this compound), a benzodiazepine scaffold with sulfonyl and imidazole substituents demonstrates how nitriles can be replaced with bulkier groups to modulate pharmacokinetics .
Structural Similarity Analysis (Table 1)
Compound (CAS) | Core Structure | Key Substituents | Similarity to Target Compound | Potential Bioactivity |
---|---|---|---|---|
This compound | Benzisothiazole | -CN at position 7 | N/A | Hypothesized: Antimicrobial |
203640-27-1 | Benzodiazepine | Thiophene-sulfonyl, imidazole | 59.09% | Neuroactive (speculative) |
154127-42-1 | Benzisothiazole | Unspecified substituents | 53.24% | Antibacterial (reported) |
799264-47-4 | Benzisothiazole | Multiple halogen groups | 51.92% | Antifungal (speculative) |
Notes:
- Higher similarity compounds (e.g., 59.09%) share fused aromatic cores but differ in substituents, which critically influence bioactivity .
- The nitrile group in this compound may offer unique reactivity compared to halogen or sulfonyl groups in analogs.
Research Findings and Gaps
- Reactivity : The sulfur atom in benzisothiazole derivatives may confer greater resistance to oxidative degradation compared to benzisoxazoles, though this requires experimental validation.
- Bioactivity Prediction : Molecular docking studies could elucidate how the nitrile group interacts with enzymes like cytochrome P450 or bacterial efflux pumps.
- Data Limitations : The provided evidence lacks explicit pharmacological data for this compound, necessitating extrapolation from structural analogs .
Biological Activity
Benzo[d]isothiazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
This compound features a benzene ring fused with an isothiazole moiety, which contributes to its unique chemical properties. The presence of the carbonitrile group enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzo[d]isothiazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : In vitro studies indicated that benzo[d]isothiazole derivatives exhibited cytotoxicity against leukemia cell lines, with a reported CC(50) value ranging from 4 to 9 µM against human CD4(+) lymphocytes (MT-4) used to support HIV-1 growth .
- Antiproliferative Effects : One study highlighted that all tested derivatives inhibited the growth of leukemia cell lines, while one specific compound showed activity against solid tumor-derived cell lines .
Table 1: Anticancer Activity of Benzo[d]isothiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
1e | Solid Tumor | Not specified | Antiproliferative |
Various | Leukemia | 4-9 | Cytotoxic |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, although results have been mixed:
- Bacterial Activity : Some derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Salmonella spp., but overall, the antimicrobial effects were less pronounced compared to their anticancer properties .
- Lack of Antiviral Activity : Studies indicated that while some compounds demonstrated cytotoxic effects, they did not exhibit significant antiviral or broad-spectrum antimicrobial activity against various pathogens including HIV-1 and hepatitis viruses .
Table 2: Antimicrobial Activity Overview
Target Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Moderate |
Salmonella spp. | Moderate |
HIV-1 | None |
Hepatitis B/C | None |
Structure-Activity Relationship (SAR)
The biological activity of benzo[d]isothiazole derivatives can be significantly influenced by structural modifications. Research indicates that specific substitutions on the benzene or isothiazole rings can enhance cytotoxicity and selectivity towards cancer cells:
- Substituent Effects : The introduction of electron-withdrawing groups has been shown to improve the anticancer activity by enhancing interactions with biological targets involved in cell proliferation pathways .
- Molecular Docking Studies : Computational studies have suggested that certain derivatives bind effectively to key proteins involved in cancer progression, indicating a potential mechanism for their observed biological activities .
Case Studies
Several case studies have highlighted the effectiveness of benzo[d]isothiazole derivatives in preclinical settings:
- Leukemia Treatment : A derivative was tested against multiple leukemia cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Combination Therapies : Some studies explored the use of these compounds in combination with established chemotherapy agents, resulting in enhanced efficacy and reduced resistance in cancer models.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Benzo[d]isothiazole-7-carbonitrile derivatives with high purity?
- Methodological Answer : Derivatives of this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 6-Chloro-5-(4-chlorophenyl)-10,10,2,6-tetraoxo-1,2,5,6-tetrahydrospiro[4H-benzo[d][1,3,7]oxadiazocine-4,30(20H)-[1,4,2]benzodithiazine]-7-carbonitrile (a derivative) was synthesized from a benzodithiazine precursor (1m) in a 95% yield using a spiro-annulation reaction. Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and purification via recrystallization to achieve >95% purity .
Q. How can spectroscopic techniques (¹H/¹³C NMR, X-ray crystallography) resolve structural ambiguities in this compound analogs?
- Methodological Answer : Assign chemical shifts in ¹H NMR (e.g., 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (e.g., 110–150 ppm for nitrile and aromatic carbons) to confirm regiochemistry. X-ray crystallography can clarify spiro-conformations or non-covalent interactions. For example, compound 14 (a derivative) showed distinct NMR peaks at δ 7.8 ppm (aromatic H) and δ 120 ppm (C≡N), validated by single-crystal diffraction .
Q. What strategies mitigate conflicting biological activity reports for this compound derivatives?
- Methodological Answer : Compare substituent effects (e.g., electron-withdrawing groups at position 5 enhance anti-inflammatory activity) using in vitro assays (e.g., COX-2 inhibition). Conflicting data may arise from assay conditions (e.g., solvent polarity affecting bioavailability). Standardize protocols across studies and validate via SAR (structure-activity relationship) analysis .
Advanced Research Questions
Q. How do electronic properties (HOMO/LUMO, triplet energy) of this compound derivatives influence their performance in OLEDs?
- Methodological Answer : Use DFT/TD-DFT calculations (B3LYP/6-31G level) to determine HOMO (-5.8 to -6.2 eV) and LUMO (-2.5 to -3.0 eV) energies. High triplet energy (ET ≈ 3.0 eV) prevents reverse intersystem crossing (RISC) inefficiency in TADF-OLEDs. For example, spiro-conjugated derivatives exhibit balanced charge transport, enabling EQEs >20% in solution-processed devices .
Q. What methodologies optimize triplet state harvesting in this compound-based TADF systems?
- Methodological Answer : Measure phosphorescence spectra at 77 K in 2-methyltetrahydrofuran to determine ET. Pair with TADF emitters (e.g., IAcTr-out) having ΔEST < 0.3 eV. Host-guest compatibility (e.g., 10–20 wt% doping) reduces aggregation-caused quenching. Transient PL decay analysis (τ ≈ 1–5 µs) confirms delayed fluorescence .
Q. How can computational modeling (DFT/MD simulations) predict solubility and film-forming properties of this compound derivatives?
- Methodological Answer : Simulate solvent interactions (e.g., toluene, THF) using molecular dynamics to assess Hansen solubility parameters. Non-conjugated substituents (e.g., sp³-hybridized bridges) disrupt π-stacking, enhancing solubility (e.g., 20 mg/mL in THF) and enabling uniform spin-coated films (RMS roughness <1 nm) .
Q. What experimental approaches validate the thermal stability of this compound derivatives for device integration?
Properties
Molecular Formula |
C8H4N2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,2-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H |
InChI Key |
QZXAAGGBCNBYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SN=C2 |
Origin of Product |
United States |
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